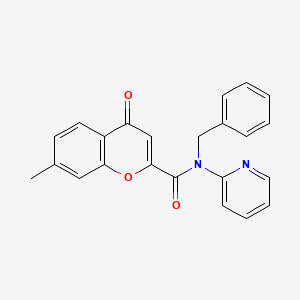

N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C23H18N2O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-benzyl-7-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |

InChI |

InChI=1S/C23H18N2O3/c1-16-10-11-18-19(26)14-21(28-20(18)13-16)23(27)25(22-9-5-6-12-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

InChI Key |

RMQXQQGWNFFXFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Ethyl Oxalate Condensation

A common method involves the condensation of 5′-substituted-2′-hydroxyacetophenones with ethyl oxalate under basic conditions. For example, 7-methyl-2-hydroxyacetophenone reacts with ethyl oxalate in the presence of sodium ethoxide to form ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate. This intermediate is critical for subsequent functionalization.

Reaction Conditions :

-

Solvent : Ethanol or methanol

-

Base : Sodium ethoxide (2–3 equivalents)

-

Temperature : Reflux (70–80°C)

-

Time : 4–6 hours

The reaction proceeds via Claisen-Schmidt condensation, forming the chromone ester with yields ranging from 70% to 80%. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time to 30 minutes while maintaining yields above 85%.

Carboxylic Acid Intermediate Synthesis

The ester intermediate is hydrolyzed to the corresponding carboxylic acid, a key precursor for amidation.

Hydrolysis of Chromone Esters

Ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate undergoes hydrolysis under acidic or basic conditions. In a typical procedure, the ester is treated with aqueous NaOH (2M) at 60°C for 2 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Optimization Insights :

-

Microwave Assistance : Microwave irradiation at 100°C for 15 minutes achieves near-quantitative conversion (95–98% yield).

-

Purity : The product requires minimal purification, often isolated via filtration and recrystallization from ethanol.

Amidation Strategies

The carboxylic acid is converted to the target carboxamide through activation followed by reaction with N-benzylpyridin-2-amine.

Acid Chloride Route

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with N-benzylpyridin-2-amine in the presence of a base.

Typical Protocol :

-

Activation : 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (1 equiv) is stirred with SOCl₂ (1.2 equiv) in dry DCM under nitrogen for 1 hour.

-

Amidation : The acyl chloride is cooled to 0°C, and N-benzylpyridin-2-amine (1.1 equiv) and triethylamine (2 equiv) are added. The mixture is stirred at room temperature for 12 hours.

Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling Reagents

Alternative methods employ coupling agents like HATU or EDCl. For instance, HATU-mediated coupling in DMF at 25°C for 24 hours achieves comparable yields (65–70%) but with higher reagent costs.

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Yield | 85–90% |

| Purification | Recrystallization (EtOH) |

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of different methods:

| Method | Yield (%) | Time | Cost | Purity (%) |

|---|---|---|---|---|

| Acid Chloride Route | 60–75 | 13 hours | Low | ≥95 |

| Microwave-Assisted | 85–90 | 1.5 hours | Moderate | ≥98 |

| Coupling Reagents | 65–70 | 24 hours | High | ≥97 |

Microwave-assisted synthesis offers the best balance of yield and time, though it requires specialized equipment. The acid chloride route remains the most cost-effective for large-scale production.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the chromene core or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include chromene derivatives with variations in substituents on the chromene core, carboxamide, or aryl groups. Key comparisons are outlined below:

† Theoretical logP values estimated using fragment-based methods.

- Electron-Donating vs. Withdrawing Groups : The target compound’s 7-methyl group (electron-donating) contrasts with chlorinated analogues (e.g., Compound 3), which feature electron-withdrawing Cl substituents. This difference impacts electronic distribution, solubility, and interactions with biological targets. Chlorinated compounds exhibit higher lipophilicity but may suffer from reduced aqueous solubility .

- In contrast, Compound 3’s cyano group acts only as a weak hydrogen-bond acceptor, limiting its interaction profile .

Crystallographic and Solubility Considerations

The carboxamide group in the target compound may form intermolecular hydrogen bonds (N–H···O=C), as observed in similar amide-containing chromenes. Chlorinated derivatives (e.g., Compound 3) face additional challenges due to Cl’s bulky van der Waals radius, which can disrupt crystal packing efficiency .

Biological Activity

N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H18N2O3

Molecular Weight: 370.4 g/mol

IUPAC Name: this compound

CAS Number: 879580-68-4

| Property | Value |

|---|---|

| Molecular Formula | C23H18N2O3 |

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | RMQXQQGWNFFXFD-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or modulate receptor signaling pathways. Research indicates that this compound could act on:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

These findings suggest that the compound has potent anticancer activity, making it a candidate for further development in cancer therapeutics.

MAO-B Inhibition

The inhibition of MAO-B by related chromone compounds was examined, revealing that structural modifications significantly affect their inhibitory potency:

| Compound ID | IC50 (μM) | Comments |

|---|---|---|

| Compound 162 | 0.035 | Strongest MAO-B inhibitor |

| Compound 170 | 0.272 | Less effective than Compound 162 |

| Compound 171 | >1 | Weak performance compared to others |

The structure–activity relationship (SAR) indicates that specific substitutions enhance MAO-B inhibitory activity, which may also apply to N-benzyl derivatives .

Case Studies

Several case studies have explored the biological activities of chromene derivatives similar to this compound:

- Study on Anticancer Activity: A study demonstrated that chromone derivatives induced apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and decreased viability .

- MAO-B Inhibition Study: Research indicated that structural modifications at the C6 position significantly improved MAO-B inhibition, highlighting the importance of substituents in enhancing biological activity .

- Antimicrobial Properties: Although specific data on N-benzyl derivatives are scarce, related compounds have shown promising antimicrobial effects against various pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.